N-[(4-methoxyphenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-[(4-Methoxyphenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. This scaffold is substituted with a phenyl group at position 6, a methyl group at position 3, and a 4-methoxyphenylmethyl carboxamide moiety. Such structural attributes position it within a broader class of imidazothiazole derivatives, which are studied for their diverse pharmacological properties, including antimicrobial, antitumor, and receptor-modulating activities .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-19(20(25)22-12-15-8-10-17(26-2)11-9-15)27-21-23-18(13-24(14)21)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJINNNQHQNYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Formation of the Imidazole Ring: The imidazole ring is then fused with the thiazole ring through a condensation reaction with an appropriate aldehyde or ketone.
Introduction of Substituents: The methoxybenzyl, methyl, and phenyl groups are introduced through various substitution reactions, often involving nucleophilic substitution or electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: The compound is being investigated for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit enzymes such as β-secretase (BACE) and glycogen synthase kinase 3β (GSK3β), which are involved in the pathogenesis of diseases like Alzheimer’s.
Modulation of Signaling Pathways: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key structural modifications in analogs include substitutions on the carboxamide nitrogen and the phenyl group at position 6. These alterations significantly impact molecular weight, hydrogen-bonding capacity, and electronic properties.
*Estimated based on analogous structures in .
Key Research Findings
- Electron-Withdrawing Groups : Nitro substitution at C6 () increases metabolic stability but may reduce oral bioavailability due to high polarity .
- Heterocyclic Substituents : Furan and benzodioxin groups () enhance target affinity in receptor-binding assays, likely via complementary π-π interactions .
- Tautomerism : Thiadiazole derivatives () exist predominantly in thione forms, as confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .
Biological Activity
N-[(4-methoxyphenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS Number: 852133-33-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H19N3O2S
- Molecular Weight : 373.46 g/mol
- Structure : The compound features an imidazo[2,1-b][1,3]thiazole core, which is known for diverse biological activities.
The primary biological effects of this compound are attributed to its interaction with various biological targets:
- Cyclooxygenase Inhibition : The compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in the arachidonic acid pathway responsible for inflammation and pain signaling. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammatory responses and pain .
- Anticancer Activity : Recent studies have indicated that derivatives of imidazo[2,1-b][1,3]thiazole compounds possess significant anticancer properties. For instance, compounds within this class have shown cytotoxic effects against various cancer cell lines, including HeLa and pancreatic ductal adenocarcinoma cells .
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Properties : Demonstrated effectiveness against a range of bacterial and fungal pathogens.
- Antioxidant Effects : Exhibits the ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Significant reduction in inflammation markers in vitro and in vivo models .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study by Romagnoli et al., imidazo[2,1-b][1,3]thiazole derivatives were evaluated for their antiproliferative properties against several cancer cell lines. The compound exhibited IC50 values in the submicromolar range for murine leukemia and human cervix carcinoma cells, indicating potent anticancer activity .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Further studies are needed to elucidate its metabolic pathways and excretion routes.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF) enhance coupling efficiency, while methanol aids in intermediate isolation .
- Catalyst Loading : Reduce palladium catalyst to 0.5-1 mol% to minimize side reactions .
- Temperature Control : Maintain reflux temperatures (80-110°C) for cyclization to ensure completion .
Which spectroscopic techniques are most effective for characterizing structural integrity, and how should data interpretation be approached?
Basic Research Focus
Critical techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy group at δ 3.8 ppm for -OCH) and imidazo-thiazole core signals (aromatic protons at δ 7.2-8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 434.12) .
- IR Spectroscopy : Detect carbonyl (C=O, ~1650 cm) and thiazole ring vibrations (~1500 cm) .
Q. Interpretation Guidelines :
- Cross-reference NMR splitting patterns with expected substituent environments (e.g., para-substituted phenyl groups show singlet peaks) .
- Use isotopic distribution in MS to rule out impurities .
What in vitro biological screening protocols are recommended to evaluate antimicrobial and anticancer potential?
Q. Basic Research Focus
- Antimicrobial Assays :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .
- Antifungal Activity : Employ disk diffusion assays against C. albicans .
- Anticancer Screening :
- Cell Viability Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Control Compounds : Include doxorubicin (anticancer) and fluconazole (antifungal) as benchmarks .
How can computational methods enhance synthetic pathway design and mechanistic studies?
Q. Advanced Research Focus
- Reaction Path Search : Use quantum chemical calculations (DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
- Binding Affinity Studies : Perform molecular docking (AutoDock Vina) to identify potential targets (e.g., protein kinases) and guide SAR modifications .
- Machine Learning : Train models on reaction databases to predict optimal solvent/catalyst combinations .
Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, shortening reaction development time by 40% .
What strategies resolve contradictions in biological activity data across studies?
Q. Advanced Research Focus
- Standardized Assay Conditions :
- Use identical cell lines (ATCC-verified) and culture media to minimize variability .
- Normalize compound solubility with DMSO controls (<1% v/v) .
- Dose-Response Curves : Perform 8-point dilution series to improve IC accuracy .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher anticancer activity in derivatives with electron-withdrawing substituents) .
How are structure-activity relationship (SAR) studies designed to optimize the imidazo[2,1-b]thiazole core?
Q. Advanced Research Focus
- Substituent Variation :
- Synthesize analogs with modified phenyl (e.g., nitro, fluoro) or methoxy groups .
- Test substituent effects on solubility (LogP via HPLC) and target binding .
- Mechanistic Probes :
Example : Derivatives with 4-fluorophenyl groups showed 3-fold higher kinase inhibition than parent compounds .
What are the challenges in scaling up synthesis while maintaining reproducibility?
Q. Advanced Research Focus
- Reactor Design : Optimize heat transfer in batch reactors to prevent exothermic runaway during cyclization .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
- Purification Scaling : Transition from HPLC to flash chromatography with gradient elution for bulk batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
